Diglycerol

Description

Significance of Polyols and Glycerol (B35011) Oligomers in Contemporary Chemical Research

Polyols, organic compounds containing multiple hydroxyl groups, are fundamental in various chemical industries, including polymers, cosmetics, and food technology. nih.govsemanticscholar.orgijstr.org Glycerol, a simple polyol, and its oligomers like diglycerol (B53887) and triglycerol, are of particular interest due to their biocompatibility and versatile chemical functionality. bohrium.comacs.org The abundance of hydroxyl groups allows for a wide range of chemical modifications, making them ideal building blocks for synthesizing a diverse array of derivatives. atamanchemicals.com In the realm of polymer chemistry, glycerol-based polymers are explored for their potential in biomedical applications and as sustainable alternatives to petrochemical-based polymers. bohrium.comnih.gov The increasing demand for green and sustainable chemical processes has further amplified the importance of polyols derived from renewable feedstocks. nih.gov

Historical Context of this compound Synthesis and Early Academic Investigations

The synthesis of this compound and higher glycerol oligomers has been known for a considerable time, traditionally achieved through the alkali-catalyzed condensation of glycerol at elevated temperatures. google.com Early methods involved heating glycerol with a small amount of an alkaline catalyst, such as sodium hydroxide (B78521), to temperatures around 230-265°C, leading to the distillation of water and the formation of a mixture of polyglycerols. google.comprepchem.com These early processes typically resulted in a product containing unreacted glycerol alongside various polyglycerols, necessitating purification steps. google.com Other historical synthesis routes included the reaction of epichlorohydrin with glycerol. ocl-journal.org Academic investigations have focused on understanding the reaction mechanisms and optimizing conditions to improve the yield and selectivity towards this compound. researchgate.net

Isomeric Forms of this compound and Their Research Relevance

This compound exists in three primary isomeric forms, arising from the different possible ether linkages between two glycerol molecules: α,α'-, α,β'-, and β,β'-diglycerol. researchgate.netaquachem.co.kr The α,α'-isomer is typically the most abundant in commercially produced this compound. aquachem.co.kr The specific isomeric composition can influence the physicochemical properties of the this compound, such as its viscosity and reactivity. aquachem.co.kr Research into the selective synthesis of a particular isomer is an area of interest, as the properties of polymers and other derivatives can be tailored by controlling the isomeric purity of the this compound starting material. researchgate.netresearchgate.net The characterization and differentiation of these isomers are crucial for understanding their behavior in various applications and are often accomplished using spectroscopic techniques. nih.gov

Table 1: Isomeric Forms of this compound

| Isomer | Systematic Name |

|---|---|

| α,α'-diglycerol | 3,3'-Oxydibis(1,2-propanediol) |

| α,β'-diglycerol | 3-(2,3-Dihydroxypropoxy)-1,2-propanediol |

| β,β'-diglycerol | 2,2'-Oxydibis(1-propanol) |

Overview of this compound as a Renewable Platform Molecule

The surge in biodiesel production has led to a significant surplus of crude glycerol as a byproduct, making it an abundant and low-cost renewable feedstock. researchgate.netmdpi.com This has driven extensive research into valorizing glycerol by converting it into value-added chemicals, with this compound being a prominent example. nih.govmdpi.com As a platform molecule, this compound serves as a versatile starting material for the synthesis of a wide range of products, including emulsifiers, plasticizers, and monomers for polyesters and polyurethanes. atamanchemicals.comnih.gov Its renewable origin and biocompatibility make it an attractive alternative to petroleum-derived chemicals in various industrial applications. researchgate.netnih.gov The development of efficient and selective catalytic processes for converting glycerol to this compound is a key focus in the establishment of glycerol-based biorefineries. proquest.comresearchgate.net

Scope and Objectives of Current this compound Research

Table 2: Research Focus on this compound Synthesis

| Catalyst Type | Key Research Objectives |

|---|---|

| Homogeneous (e.g., NaOH) | Optimization of reaction conditions (temperature, pressure) to maximize this compound yield. |

| Heterogeneous (e.g., Zeolites, Mixed Oxides) | Enhancing catalyst stability, reusability, and selectivity towards specific this compound isomers. |

| Biocatalysts (Enzymatic) | Developing greener and more selective synthesis routes under milder reaction conditions. |

Structure

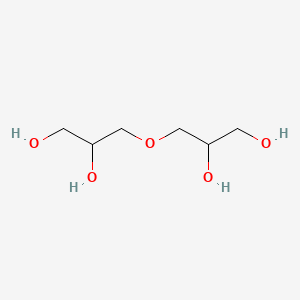

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dihydroxypropoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5/c7-1-5(9)3-11-4-6(10)2-8/h5-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLRAVKSCUXZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872273 | |

| Record name | 3,3'-Oxydi(propane-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Propanediol, oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

627-82-7, 59113-36-9 | |

| Record name | Bis(2,3-dihydroxypropyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha'-Diglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diglycerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059113369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diglycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanediol, oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Oxydi(propane-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxybispropanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-oxydi(propylene glycol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.,.ALPHA.'-DIGLYCEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC0A740LR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diglycerol and Its Derivatives

Direct Oligomerization of Glycerol (B35011)

Direct oligomerization of glycerol typically involves heating glycerol in the presence of a catalyst. The reaction conditions, including temperature, pressure, reaction time, and catalyst type, significantly influence the conversion of glycerol and the selectivity towards diglycerol (B53887) and its various isomers.

Homogeneous Catalysis for this compound Synthesis

Homogeneous catalysts, dissolved in the reaction medium, have been explored for this compound synthesis. Strong bases, such as alkali hydroxides (e.g., NaOH, KOH) and carbonates (e.g., Na₂CO₃, K₂CO₃, CsHCO₃, Cs₂CO₃, CsOH), are commonly used homogeneous catalysts rsc.orgmdpi.comcnr.itmdpi.com. Acid catalysts, such as sulfuric acid or benzenesulfonic acid, can also catalyze glycerol oligomerization, but often under harsh conditions leading to low selectivity and the formation of byproducts like cyclic and unsaturated compounds mdpi.comcnr.itscielo.bruu.nl.

Studies have shown that homogeneous base catalysis can lead to fast reaction rates. For instance, CsHCO₃ has been reported to achieve high selectivity in linear this compound, although sometimes at a low conversion of glycerol mdpi.comcnr.itresearchgate.net. However, homogeneous catalysts can present challenges in terms of separation from the product mixture and potential for equipment corrosion google.comresearchgate.net.

Heterogeneous Catalysis in Glycerol Oligomerization

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages such as easier separation and potential for recyclability rsc.orgmdpi.com. Various solid catalysts, including basic heterogeneous catalysts like alkaline earth oxides (CaO, SrO, BaO) and supported alkali metals, as well as acidic heterogeneous catalysts like zeolites, have been investigated for glycerol oligomerization rsc.orgmdpi.comuu.nl.

Alkaline-earth metal oxides, such as CaO, SrO, and BaO, have shown good aptitude in catalyzing the linear etherification of glycerol, affording di- and triglycerols mdpi.comnih.gov. For example, CaO, SrO, and BaO have demonstrated selectivity values for (di- + tri-) glycerol exceeding 90% at 60% conversion nih.gov. Modified layered double hydroxides (LDHs) have also been studied, showing enhanced catalytic activity for glycerol oligomer production rsc.org. Zeolites, particularly those modified with basic cations like Cs-FER, have been explored for selective this compound synthesis, demonstrating high selectivity towards this compound while limiting the formation of higher oligomers lew.ro.

Research findings indicate that the choice of heterogeneous catalyst and reaction conditions significantly impacts glycerol conversion and this compound selectivity. For instance, a Ca₁ ₆La₀ ₄Al₀ ₆O₃ mixed oxide catalyst achieved a glycerol conversion of 98% with 53% this compound selectivity after 8 hours at 250 °C preprints.org. Another study using a modified LDH catalyst reported 64% glycerol conversion and 37% this compound selectivity under specific conditions rsc.org.

Table 1 summarizes some findings on heterogeneous catalysts for glycerol oligomerization to this compound:

| Catalyst Type | Conditions | Glycerol Conversion (%) | This compound Selectivity (%) | Source |

| Mg/Al Layered Double Hydroxide (B78521) | 240 °C, 24 h, 2 wt% catalyst | 49 | 19 (Yield) | rsc.org |

| Modified LDH | 240 °C, 8 h, 4 wt% catalyst | 64 | 37 | rsc.org |

| Lanthanum Oxide on KIT-6 | 240 °C, 24 h, 2 wt% catalyst | 72 | 32 | mdpi.comresearchgate.net |

| Ca₁.₆La₀.₄Al₀.₆O₃ Mixed Oxide | 250 °C, 8 h, 2 wt% catalyst | 98 | 53 | preprints.orgsciepub.com |

| Cs-FER Zeolite | Solvent-free, specific conditions | 57 | 92 | lew.ro |

| NaX Zeolite | 180 °C, 3 h, 0.4 bar pressure, Na₂CO₃ (homogeneous for comparison) | 92 | Not specified (oligomerization) | dntb.gov.ua |

| NaX Zeolite | 8 h reaction time | 50 | 80 | mdpi.com |

Heterogeneous catalysts can sometimes suffer from leaching of active species into the reaction medium, potentially leading to a contribution from homogeneous catalysis mdpi.commdpi.com.

Microwave-Assisted Synthesis Techniques for this compound

Microwave irradiation has been explored as an alternative heating method for glycerol oligomerization, offering potential advantages in terms of reaction rate and energy efficiency compared to conventional thermal heating sciforum.netresearchgate.netmdpi.com. Microwave-assisted synthesis can be conducted in both batch and continuous flow systems sciforum.netmdpi.comresearchgate.net.

Studies have demonstrated the effectiveness of microwave heating for this compound synthesis. For example, microwave-assisted continuous oligomerization of glycerol using potassium carbonate as a homogeneous catalyst achieved a glycerol conversion of 45% and a this compound selectivity higher than 54% under optimized conditions (238 °C, 250 min, 0.5 mL/min flow rate) sciforum.netmdpi.com. Microwave irradiation has been shown to lead to a significant increase in glycerol conversion and product yield in various reactions compared to conventional thermal heating mdpi.com.

Continuous Flow Reactor Systems for this compound Production

Continuous flow reactors offer advantages for industrial production, including better control over reaction parameters, improved heat and mass transfer, and potential for higher productivity researchgate.netsciforum.net. The oligomerization of glycerol in continuous flow reactors has been investigated, often in conjunction with microwave assistance researchgate.netsciforum.netmdpi.comresearchgate.net.

A continuous flow reactor system using potassium carbonate as a homogeneous catalyst under microwave activation has been reported for the oligomerization of glycerol, allowing for control over the distribution of oligomers by varying parameters such as temperature, flow rate, and residence time researchgate.netsciforum.netmdpi.comresearchgate.net. Cyclic continuous flow processes combined with distillation have been used to obtain mixtures enriched in this compound dntb.gov.uasciforum.netmdpi.com.

Selective Synthesis Strategies for this compound Isomers

This compound exists in different isomeric forms, primarily linear (α,α'- and α,β-) and cyclic isomers mdpi.com. The desired application of this compound often dictates the preferred isomeric composition. Selective synthesis strategies aim to favor the formation of specific isomers.

The type of catalyst plays a crucial role in determining the isomer distribution. For instance, some heterogeneous catalysts have shown a preference for the formation of linear this compound, particularly the α,α' isomer, especially at lower glycerol conversions nih.govsciepub.comsciepub.com. The reaction mechanism and the accessibility of hydroxyl groups on the glycerol molecule and growing oligomer chain influence which ether linkages are formed.

Studies on the variations of this compound isomers with reaction time over heterogeneous catalysts have shown that linear this compound is often the major product initially, with branched forms becoming more prominent at higher glycerol conversions nih.govsciepub.comsciepub.com. The pore size and surface properties of heterogeneous catalysts can also influence isomer selectivity by affecting the diffusion and orientation of reactant molecules preprints.org.

Derivatization Pathways and Functionalization of the this compound Backbone

Synthesis of Fatty Acid Esters of this compound

Fatty acid esters of this compound are a significant class of derivatives, widely used as emulsifiers and defoamers atamanchemicals.comatamanchemicals.com. These esters are typically synthesized through the esterification of this compound with fatty acids atamanchemicals.comatamanchemicals.com. The reaction can be catalyzed by various methods, including the use of inorganic solid catalysts researchgate.net. Different fatty acids can be esterified with this compound to produce derivatives like diglyceryl oleate, diglyceryl ricinoleate, diglyceryl stearate (B1226849), and diglyceryl laurate, each possessing distinct properties and applications atamanchemicals.comatamanchemicals.com. For example, diglyceryl stearate is used as a food emulsifier and in paint and detergent additives, while diglyceryl laurate functions as an emulsifier and detergent additive atamanchemicals.comatamanchemicals.com.

Formation of Ether Derivatives, e.g., Ethylene (B1197577) Oxide and Propylene (B89431) Oxide Adducts

Ether derivatives of this compound can be formed through reactions with alkylene oxides such as ethylene oxide and propylene oxide google.com. This process, known as alkoxylation, involves the reaction of hydroxyl groups with the cyclic ethers, leading to the formation of polyether chains attached to the this compound backbone google.com. The reaction is typically carried out at elevated temperatures and potentially under pressure, often in the presence of acidic or alkaline catalysts google.comgoogle.com. Ethylene oxide adducts of this compound can function as demulsifiers, antistatic agents, and release agents atamanchemicals.comatamanchemicals.com. Similarly, propylene oxide adducts of this compound are used as raw materials for polyurethanes and as mold release agents atamanchemicals.comatamanchemicals.com. The properties of these ether derivatives can be tuned by controlling the number and type of alkylene oxide units added google.com.

Nitration Reactions for Energetic Derivatives, e.g., this compound Tetranitrate

Nitration of this compound yields this compound tetranitrate (DGTN), an energetic plasticizer with four nitrate (B79036) ester groups and an ether bond researchgate.netbegellhouse.com. DGTN has been explored for use in explosive and propellant formulations tandfonline.comresearchgate.nettandfonline.com. The synthesis of DGTN is typically carried out using mixed acid conditions, involving a nitrate salt and sulfuric acid, with this compound as the aliphatic polyol reactant tandfonline.comgoogle.com.

Research indicates that the nitration of this compound using mixed acid conditions results in a product mixture containing not only two isomers of this compound tetranitrate but also related coproducts such as triglycerol pentanitrate, cyclotriglycerol trinitrate, and this compound trinitrate tandfonline.comresearchgate.nettandfonline.comfigshare.com. This mixture is attributed to the composition of the starting this compound material and side reactions occurring during the nitration process tandfonline.comresearchgate.nettandfonline.comfigshare.com.

DGTN is a liquid nitrate ester with properties comparable to nitroglycerin (NG) tandfonline.com. It is characterized by a molecular formula of C₆H₁₀N₄O₁₃ and a molecular weight of 346.16 g/mol nih.govlookchem.com. Studies have reported the freezing point of DGTN to be -52.7°C and its glass transition temperature to be -60.8°C, significantly lower than the freezing point of NG (13°C) researchgate.netbegellhouse.com. DGTN is a nonhygroscopic oil that is insoluble in water but soluble in common organic solvents tandfonline.com. While its energy performance is similar to NG, DGTN is reported to be less sensitive to mechanical stimuli, potentially offering improved safety characteristics in formulations tandfonline.com.

Table 1 provides some computed and experimental properties of this compound Tetranitrate.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₄O₁₃ | PubChem nih.gov |

| Molecular Weight | 346.16 g/mol | PubChem nih.gov |

| Density | 1.520 g/cm³ | ResearchGate researchgate.net |

| Freezing Point | -52.7°C | ResearchGate researchgate.netbegellhouse.com |

| Glass Transition Temp | -60.8°C | ResearchGate researchgate.netbegellhouse.com |

| Solubility in Water | Insoluble | ResearchGate tandfonline.com |

| Solubility in Organic Solvents | Soluble in common organic solvents | ResearchGate tandfonline.com |

Carbonate Formation, e.g., this compound Dicarbonates and Bicyclic Derivatives

This compound can be converted into cyclic carbonates, which serve as valuable monomers for the synthesis of environmentally friendly polymers, such as non-isocyanate polyurethanes (NIPUs) rsc.orgnih.gov. This compound dicarbonate (B1257347) (DGDC) is a key example, often synthesized from this compound through reactions with dialkyl carbonates like dimethyl carbonate nih.govtue.nlmdpi.comresearchgate.net. This reaction can be catalyzed by bases such as potassium carbonate or sodium methoxide (B1231860) nih.govmdpi.comoskar-bordeaux.fr.

Research has demonstrated the synthesis of five-membered cyclic this compound dicarbonate from commercially available this compound, achieving good yields nih.govrsc.org. The formation of the five-membered cyclic carbonate structure can be confirmed using techniques such as FTIR, ¹H NMR, and ¹³C NMR spectroscopy nih.gov. X-ray diffraction measurements have also been employed to determine the structure of this compound dicarbonate nih.gov.

Furthermore, novel bicyclic this compound dicarbonates bearing both five-membered and six-membered cyclic carbonate rings have been synthesized from commercially available this compound rsc.orgrsc.org. This synthesis can involve a two-step procedure where the α,α-diglycerol isomer is initially separated, followed by the reaction of the remaining isomers (α,β- and β,β-diglycerol and cyclic diglycerols) with reagents like ethyl chloroformate to form the bicyclic structure rsc.orgrsc.org. Characterization of these bicyclic derivatives has been performed using FTIR, NMR techniques (¹H NMR, ¹³C NMR, ¹H–¹H COSY, ¹H–¹³C HSQC), and X-ray diffraction rsc.orgrsc.orgrsc.org.

This compound dicarbonate can exist as stereoisomers, and methods for their separation through recrystallization have been reported, yielding enantiomers with distinct crystalline structures oskar-bordeaux.fr. These cyclic carbonates, including DGDC and bicyclic derivatives, are utilized as monomers in polyaddition reactions with polyamines to form polyhydroxyurethanes (PHUs), a type of NIPU rsc.orgtue.nlresearchgate.netoskar-bordeaux.frspecificpolymers.com.

Table 2 provides synthesis details for a five-membered bis(cyclic carbonate) from this compound. nih.gov

| Reactants | Catalyst | Temperature | Time | Yield | Product |

| This compound (mixture of isomers), Dimethyl Carbonate | K₂CO₃ | 70°C | 24 h | 79% | Bis(2,3-dihydroxypropyl)ether dicarbonate |

Oxidation of this compound to Novel Cyclic Products, e.g., Diglycerose

The selective oxidation of this compound presents a route to synthesize novel bio-based platform molecules rsc.orgdntb.gov.uadntb.gov.ua. One such product is referred to as "diglycerose," which primarily exists in a cyclic hemi-ketal form rsc.orgresearchgate.net.

Early catalytic systems for the oxidation of this compound to diglycerose utilized a palladium acetate/neocuproine complex with oxygen as the oxidant, employing hexafluoroisopropanol (HFIP) as a solvent and styrene (B11656) as an additive rsc.orgresearchgate.netrsc.orgrsc.org. While this method could yield diglycerose, it presented challenges for large-scale preparation due to the requirement for an autoclave (for oxygen), the cost and availability of the palladium complex, the expense of HFIP, and complexities in work-up due to styrene rsc.orgresearchgate.netrsc.org.

More recent research has explored alternative catalytic methods for the oxidation of this compound to diglycerose using hydrogen peroxide as a clean oxidant and cerium bromide as a commercially available catalyst rsc.orgresearchgate.netrsc.org. This approach avoids the need for pressurized equipment, simplifying the synthesis and allowing for potential scale-up rsc.orgresearchgate.netrsc.org. However, the selectivity can be modest, and the product has been found to be unstable under certain operating conditions, leading to over-oxidation or degradation at longer reaction times rsc.orgrsc.org. Despite this, the method allows for the production of diglycerose on a multi-gram scale, facilitating further investigation into its transformations and potential applications rsc.orgrsc.org.

Table 3 illustrates the results of this compound oxidation with H₂O₂ using different catalysts. rsc.orgrsc.org

| Entry | Catalyst | Cat. Loading (mol%) | Time (h) | Conversion (%) | Yield (%) |

| 1 | CeBr₃ | 20 | 4 | 42 | 31 |

| 2 | CeBr₃ | 20 | 8 | - | 31 |

| 3 | CeBr₃ | 20 | 24 | 85 | 6 |

| 4 | FeBr₃ | 20 | 4 | 42 | 8 |

Note: Data in Table 3 is illustrative and based on reported findings, specific conditions may vary between experiments. rsc.orgrsc.org

Advanced Characterization Techniques for Diglycerol and Its Derivatives

Spectroscopic Analyses

Spectroscopic techniques provide valuable information about the functional groups and structural features of diglycerol (B53887) and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC) for Isomer Identification and Purity Assessment

NMR spectroscopy is a powerful tool for the comprehensive characterization of this compound, enabling the identification of its different isomers and the assessment of sample purity. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY and HSQC) NMR techniques are employed.

¹H NMR spectroscopy provides information on the types of protons present and their chemical environments, while ¹³C NMR spectroscopy reveals the different carbon atoms and their bonding arrangements researchgate.netemerypharma.com. The chemical shifts and splitting patterns in the ¹H NMR spectrum can help distinguish between the primary and secondary hydroxyl groups and the methylene (B1212753) and methine carbons in the this compound structure hmdb.ca.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are particularly useful for assigning complex spectra and confirming structural connectivity emerypharma.com. COSY reveals correlations between coupled protons, aiding in the identification of spin systems within the molecule emerypharma.com. HSQC establishes correlations between directly bonded protons and carbon atoms, which is invaluable for assigning carbon signals based on known proton assignments and vice versa emerypharma.comyoutube.com. These 2D techniques can help differentiate between the linear and branched isomers of this compound by providing clear correlations that highlight the distinct connectivities in each isomer researchgate.netthieme-connect.com.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is widely used to identify the functional groups present in this compound and its derivatives slintec.lkcreative-biolabs.com. By measuring the absorption of infrared light at different wavelengths, FTIR provides a spectrum that is characteristic of the molecular vibrations within the sample slintec.lkcreative-biolabs.com.

For this compound, key functional groups include hydroxyl (-OH) and ether (C-O-C) groups. The presence of broad absorption bands in the region of 3200-3600 cm⁻¹ is indicative of O-H stretching vibrations, characteristic of the hydroxyl groups rasayanjournal.co.inscialert.net. C-O stretching vibrations typically appear in the region of 1000-1300 cm⁻¹. Analyzing the positions and intensities of these bands in the FTIR spectrum can confirm the presence of these functional groups and provide insights into the hydrogen bonding network within the molecule rasayanjournal.co.innih.gov.

FTIR spectroscopy can also be used to monitor chemical reactions involving this compound, such as esterification or etherification, by observing the appearance or disappearance of characteristic functional group signals scialert.netresearchgate.netnih.gov. For instance, the formation of esters would be indicated by the appearance of a strong absorption band around 1700-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.

Chromatographic Separations and Mass Spectrometry

Chromatographic techniques are essential for separating complex mixtures of this compound isomers and derivatives, while mass spectrometry provides detailed information about their molecular weight and structure.

Gas Chromatography (GC) for Purity and Isomer Quantification

Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile or semi-volatile compounds like derivatized this compound. It is particularly effective for assessing the purity of this compound samples and quantifying the different isomers present researchgate.netresearchgate.netresearchgate.net.

Before GC analysis, this compound often needs to be derivatized to increase its volatility and thermal stability. Silylation, for example, by converting the hydroxyl groups to trimethylsilyl (B98337) ethers, is a common derivatization method for polyols like this compound researchgate.netresearchgate.net.

GC separates compounds based on their boiling points and their interaction with the stationary phase in the GC column. Different this compound isomers, such as linear and branched forms, can be separated under optimized GC conditions, allowing for their individual detection and quantification researchgate.netresearchgate.net. The area under each peak in the chromatogram is proportional to the amount of the corresponding isomer, enabling quantitative analysis dgfett.de. GC-FID (Flame Ionization Detector) is a common detection method, although it may have limitations in characterizing isomers without suitable standards researchgate.net. GC coupled with mass spectrometry (GC-MS) offers more definitive identification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation of Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantitative analysis of this compound and its less volatile derivatives, including polyglycerol fatty acid esters researchgate.netresearchgate.netcerealsgrains.org. Unlike GC, HPLC does not always require derivatization, making it suitable for a wider range of this compound derivatives.

HPLC separates compounds based on their interactions with the stationary phase and the mobile phase. Different types of stationary phases and mobile phase compositions can be used to achieve optimal separation of this compound isomers and various derivatives based on their polarity and other chemical properties researchgate.netacs.org.

HPLC is particularly useful for the quantitative analysis of this compound and its derivatives in complex matrices. By using appropriate standards and calibration curves, the concentration of specific components can be accurately determined cerealsgrains.orgacs.org. HPLC can also be coupled with different detectors, such as refractive index detectors (RID) or UV detectors (if the derivatives have chromophores), and increasingly with mass spectrometry (HPLC-MS) for enhanced identification and quantification researchgate.netnih.gov.

Mass Spectrometry (MS) and HPLC-MS for Molecular Species Identification and Structure Elucidation

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of this compound and its derivatives, which is essential for their identification and structure elucidation researchgate.netnih.govresearchgate.net. When coupled with chromatographic techniques like GC or HPLC, MS becomes an even more powerful tool, allowing for the separation of components in a mixture before they are introduced into the mass spectrometer researchgate.netaocs.org.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) are commonly used ionization techniques for analyzing polar compounds like this compound and its derivatives aocs.org. These techniques produce charged molecules (ions) that can be analyzed by the mass spectrometer.

MS provides the mass-to-charge ratio (m/z) of the ions, which can be used to determine the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting fragment ions mdpi.comrsc.org. The fragmentation patterns are characteristic of the molecule's structure and can provide detailed information about the arrangement of atoms and functional groups rsc.orgnih.gov.

HPLC-MS is particularly valuable for analyzing complex mixtures of this compound derivatives, such as polyglycerol fatty acid esters, allowing for the separation of different molecular species based on their chromatographic behavior and subsequent identification and structural characterization by MS nih.govnih.govnih.gov. Specific fragmentation ions can be used to distinguish between different isomers and to determine the fatty acid composition and their positions on the glycerol (B35011) backbone in this compound derivatives nih.govaocs.org.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Diacylglycerol Molecular Species Profiling

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis and profiling of diacylglycerol (DAG) molecular species. ESI-MS is considered a "soft" ionization method, which is particularly suitable for the analysis of lipids like DAGs, as it typically produces intact molecular ions or simple adducts with minimal fragmentation acs.org.

For the effective detection and characterization of DAGs by ESI-MS, charge derivatization can be employed to enhance ionization efficiency and signal intensity frontiersin.org. Reagents such as N,N-dimethylglycine (DMG) and DMG imidazolines have been suggested as effective charge labels that target the free hydroxyl groups of DAGs through ester bond formation frontiersin.org. Derivatization with 2,4-difluorophenyl isocyanate is another approach that not only improves ionization but also prevents fatty acyl group migration, allowing for the determination of both 1,2- and 1,3-diacylglycerol isomers nih.gov.

LC-MS/MS, combining liquid chromatography for separation with tandem mass spectrometry for detection, is widely used for profiling and quantifying DAGs in complex mixtures, including biological samples and edible oils frontiersin.orgnih.govmdpi.comaocs.orgresearchgate.netchemrxiv.orgpeerj.com. Normal-phase HPLC is well-suited for separating neutral lipids, including DAGs nih.govaocs.org, while reversed-phase HPLC can provide resolution of individual molecular species of 1,3-DAGs researchgate.net.

Tandem MS techniques, such as neutral loss scanning, can be used to identify DAGs based on characteristic mass losses following collisional activation, particularly after derivatization nih.govaocs.org. ESI-MS allows for the detection of DAGs as charged adducts, commonly with ions like Na+ or NH4+ acs.orgmdpi.comaocs.org. Quantitative analysis of DAG molecular species can be achieved by employing internal standards and constructing calibration curves acs.orgaocs.orgresearchgate.net. This approach enables the reliable quantification of numerous DAG molecular species in various sample types nih.govresearchgate.net. Studies have demonstrated the application of ESI-MS-based methods for analyzing DAGs in cellular extracts, biofluids, microalgae, and edible oils, revealing the diversity of molecular species present and their potential roles in biological processes or product characteristics frontiersin.orgnih.govmdpi.comresearchgate.netchemrxiv.orgpeerj.comresearchgate.net.

Structural Elucidation Techniques

X-Ray Diffraction for Crystalline Structure Determination of this compound Derivatives

X-ray Diffraction (XRD) is a fundamental technique utilized to determine the crystalline structure of materials, including this compound derivatives. Powder X-ray diffraction is often employed to study polymorphism, the ability of a compound to exist in different crystalline forms, in lipids such as triglycerides, where the presence of diglycerides can influence crystallization behavior researchgate.net.

Single-crystal X-ray diffraction provides detailed information about the arrangement of atoms within a crystal lattice researchgate.netmdpi.com. This technique has been applied to characterize the crystalline structure of this compound derivatives, such as bis(2,3-dihydroxypropyl)ether dicarbonate (B1257347) researchgate.net.

XRD studies on diglyceride monolayers have provided insights into the packing of alkyl chains and the orientation of headgroups within these structures aps.org. The technique can reveal different crystalline phases, such as the beta' phase in diglycerides, and their characteristic unit cell parameters researchgate.net.

Dynamic X-ray diffraction experiments have been used to investigate the interaction of this compound with biological structures, such as human stratum corneum. These studies have examined the effect of this compound on the structure of soft keratin (B1170402) and the packing of hydrocarbon chains, contributing to the understanding of its moisturizing mechanism at a molecular level researchgate.netdntb.gov.ua. XRD patterns can distinguish between different crystal types (e.g., alpha, beta', beta) based on their unique short spacings researchgate.net.

Small-Angle X-Ray Scattering (SAXS) for Supramolecular Assembly Characterization (e.g., Reverse Micelles)

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure of materials at the nanoscale, making it particularly useful for characterizing supramolecular assemblies formed by amphiphilic molecules like this compound derivatives. SAXS is widely used to study the structure of reverse micelles, which are aggregates of surfactant molecules in a nonpolar solvent with hydrophilic heads oriented towards a core that can encapsulate water or other polar substances. scientific.netacs.orgtandfonline.comnepjol.infonih.govnih.govresearchgate.netnih.gov

Studies employing SAXS have characterized reverse micelles formed by this compound derivatives such as this compound monolaurate (C12G2) and this compound monomyristate (C14G2) in various organic solvents. scientific.nettandfonline.comnepjol.infonih.gov SAXS data can provide information about the shape and size of these micelles, revealing structures that can range from globular to rod-like or ellipsoidal prolate depending on the conditions. scientific.netacs.orgtandfonline.comnepjol.infonih.gov

Key parameters that influence the structure of this compound derivative reverse micelles, and which can be probed by SAXS, include surfactant concentration, temperature, the nature of the solvent (e.g., alkyl chain length), the tail architecture of the surfactant, and the presence and amount of water. scientific.netacs.orgtandfonline.comnepjol.infonih.gov

Data obtained from SAXS experiments are often evaluated using methods like the Generalized Indirect Fourier Transformation (GIFT) to yield real-space structural information, such as the pair-distance distribution function. scientific.nettandfonline.comnepjol.infonih.gov Model fitting is also frequently used to interpret SAXS data and determine parameters like micelle dimensions and aggregation numbers. acs.orgtandfonline.com

SAXS studies have shown phenomena such as one-dimensional micellar growth with increasing surfactant concentration and temperature-induced structural transitions, such as from cylindrical to spherical micelles. scientific.netnepjol.infonih.gov The effect of water addition on reverse micelles has also been characterized by SAXS, demonstrating the swelling of the water pool within the micellar core, which leads to an increase in micelle size and can induce changes in shape. acs.orgnepjol.infonih.gov Beyond reverse micelles, SAXS is broadly applied to study other supramolecular structures and self-assembly processes, including those involving nucleolipids and the formation of organogels. nih.govresearchgate.netnih.gov

Role of Diglycerol in Polymer and Materials Science Research

Polymer Synthesis and Functionalization Using Diglycerol (B53887) as a Monomer

This compound serves as a valuable monomer in the synthesis of a range of polymers, contributing to the creation of materials with diverse structures and properties. Its polyfunctionality allows for its involvement in various polymerization mechanisms, including polycondensation and ring-opening polymerization.

This compound in Polycarbonate Synthesis

While direct synthesis of polycarbonates solely from this compound is not explicitly detailed in the provided search results, this compound derivatives, such as this compound dicarbonate (B1257347), are utilized in the synthesis of non-isocyanate polyurethanes, which involve cyclic carbonate structures mdpi.comnih.govnih.gov. The synthesis of cyclic carbonates is a key step in the production of these materials, highlighting the potential for this compound-based structures in carbonate chemistry relevant to polymer synthesis.

Non-Isocyanate Poly(hydroxyurethane) (NIPU) Formation from this compound Derivatives

This compound plays a significant role in the synthesis of Non-Isocyanate Poly(hydroxyurethane)s (NIPUs), offering a greener alternative to traditional polyurethanes that utilize toxic isocyanates mdpi.comrsc.org. This compound can be converted into bis(cyclic carbonate) derivatives, such as bis(2,3-dihydroxypropyl)ether dicarbonate, which then react with various diamines or polyamines through a solvent-free and catalyst-free polyaddition reaction to form NIPUs nih.govnih.govresearchgate.net. This method is considered environmentally friendly and allows for the creation of polyhydroxyurethanes with properties comparable to conventional polyurethanes mdpi.comnih.govnih.gov. Research has explored the synthesis of NIPUs from bio-based this compound bis(cyclic carbonate) and various amines, demonstrating the potential for self-healing properties in the resulting polymers rsc.org.

Copolymerization with Aldehydes for Polycycloacetal Architectures

Information specifically detailing the copolymerization of this compound directly with aldehydes for the formation of polycycloacetal architectures was not prominently found within the provided search results. Research involving the reaction of Meldrum's acid with this compound followed by condensation with vanillin (B372448) was mentioned in one source, indicating potential pathways for incorporating this compound into more complex structures, though not explicitly polycycloacetals from direct aldehyde copolymerization researchgate.net.

Melt Polymerization with Anhydrides for Bio-based Polyesters

Melt polymerization of this compound with anhydrides has been investigated as a method to produce bio-based polyesters with a high degree of sustainability researchgate.netnih.govmorressier.com. This approach aligns with several green chemistry principles, including the use of renewable feedstocks and the design for degradation morressier.com. Studies have shown the effectiveness of melt polymerizations with tetra-functional this compound and hydrophobic bicyclic anhydride (B1165640) monomers derived from natural sources researchgate.netnih.gov. The ratio of this compound to anhydride can influence the properties of the resulting polyesters researchgate.net.

Enzymatic Polymerization for Glycerol-Based Copolyesters

While enzymatic polymerization is a known method for synthesizing polyesters, specific detailed research findings on the enzymatic polymerization of this compound for the creation of glycerol-based copolyesters were not extensively covered in the provided search results. However, this compound's structure with multiple hydroxyl groups makes it a potential candidate for enzymatic polymerization reactions, similar to glycerol (B35011) and other polyols used in biocatalytic polymer synthesis.

Advanced Material Formulations Incorporating this compound

This compound is incorporated into various advanced material formulations, leveraging its properties as a plasticizer, humectant, and intermediate for derivatives atamanchemicals.comspiganord.comatamanchemicals.com. Its use in polymer formulations can improve flexibility and workability spiganord.comatamanchemicals.com. This compound esters, derived from the reaction of this compound with fatty acids, are widely used as emulsifiers in various industries google.comatamanchemicals.comcardlo.cn. Furthermore, this compound tetranitrate, a derivative of this compound, has been explored as an energetic plasticizer in explosive and propellant formulations due to its low volatility and low freezing point tandfonline.comtandfonline.combegellhouse.comresearchgate.net.

This compound's versatility extends to its use in hydrogel formulations for tissue scaffolding and regenerative medicine, as well as in the synthesis of nanoparticles for drug delivery applications atamanchemicals.com.

Incorporation into Biodegradable Plastics and Biopolymer Formulations

This compound is being investigated for its potential in the development of biodegradable plastics and biopolymer formulations, offering a more environmentally friendly alternative to conventional petroleum-based plastics atamanchemicals.comresearchgate.net. Studies explore its use in creating sustainable packaging materials atamanchemicals.com. Biodegradable plastics, which can be degraded by microorganisms, are seen as a potential solution to plastic pollution researchgate.net.

Research into bio-based polyurethane adhesives has shown that formulations containing this compound and glycerol can lead to significantly higher shear strength and improved impact resistance compared to reference systems. This is attributed to the optimized segmental mobility and crosslinking effects facilitated by these compounds researchgate.net. For instance, formulations with this compound and glycerol demonstrated up to 39% higher shear strength (32.5 MPa) and 77% improved impact resistance (36.8 MPa) researchgate.net.

This compound can act as a plasticizer in biopolymer films, enhancing their flexibility. In studies involving agar-glycerin biopolymer films for biodegradable packaging, glycerin (a related polyol) and water acted as plasticizers, contributing to the flexibility of the final films mdpi.com. This suggests a similar plasticizing role for this compound in other biopolymer systems. Research on bioplastics derived from food waste also highlights the role of additives like glycerol in enhancing flexibility and mechanical properties ijnrd.org.

Role in Hydrogel Development for Biomedical Applications

Hydrogels, three-dimensional network structures capable of holding large amounts of water, are crucial biomaterials in the biomedical field due to their biocompatibility, biodegradability, and tunable properties biochempeg.commdpi.comnih.gov. This compound is being explored for its role in the formulation of hydrogels for various biomedical applications, including tissue scaffolding and regenerative medicine atamanchemicals.com.

Hydrogels can mimic features of the native cellular microenvironment, making them suitable for applications like drug release, medical dressings, and tissue regeneration biochempeg.commdpi.com. Their properties, such as high water absorption and retention, flexibility, and biocompatibility, are key to their utility biochempeg.commdpi.com. Research focuses on improving the mechanical properties of hydrogels and developing high-performance hydrogels through modification and compounding with other materials biochempeg.com.

While the provided search results specifically mention this compound in the context of hydrogel formulation for tissue scaffolding atamanchemicals.com, broader research in hydrogel development for biomedical applications highlights the importance of biocompatible and biodegradable polymers biochempeg.commdpi.com. The incorporation of compounds like this compound, known for its biocompatibility atamanchemicals.com, aligns with the ongoing efforts to develop advanced hydrogel materials.

Enhancement of Polymer Flexibility and Workability

This compound is recognized for its ability to improve flexibility and workability in plastic and polymer formulations atamanchemicals.com. Plasticizers are generally added to polymers to enhance their flexibility, durability, processability, and workability by reducing intermolecular forces between polymer chains nih.govcnr.it.

The addition of polyols like glycerol, structurally similar to this compound, has been shown to significantly improve the flexibility and mechanical properties of polymer membranes, such as polyvinyl alcohol (PVA) membranes researchgate.net. Studies have demonstrated that incorporating glycerol can lead to increased elongation at break and improved thermal stability researchgate.net. This suggests that this compound, with its additional hydroxyl groups and ether linkage, could offer similar or enhanced plasticizing effects in various polymer systems.

Research on alginate-based films also indicates that plasticizers like glycerol can dramatically decrease the glass transition temperature (Tg) of the polymer, leading to more flexible films nih.gov. For instance, the addition of 45% and 50% by weight of glycerol to alginate resulted in a 30°C decrease in Tg nih.gov. While specific data for this compound's effect on the Tg of different polymers is not explicitly detailed in the provided snippets, its structural characteristics suggest a similar plasticizing mechanism.

Design of Electro-Rheological (ER) Fluids with this compound Derivatives

This compound derivatives are being investigated for their use in the design of electro-rheological (ER) fluids nih.govresearchgate.netritsumei.ac.jpresearchmap.jptandfonline.com. ER fluids are smart materials that exhibit a dramatic change in viscosity when subjected to an electric field tandfonline.com.

Traditional ER fluids based on liquid crystalline polymers often show a significant viscosity increase but have a relatively long response time researchgate.nettandfonline.com. Research has focused on designing and synthesizing this compound derivatives as oligomeric liquid crystals to overcome these limitations researchgate.nettandfonline.com. These this compound derivatives have demonstrated a considerably large ER effect and a short response time, making them promising for industrial applications researchgate.nettandfonline.com.

The development of novel ER fluids with improved performance characteristics is an active area of research, and this compound derivatives are contributing to the creation of materials with enhanced responsiveness to electric fields.

Surfactant and Emulsifier Systems with this compound Derivatives

This compound and its derivatives are utilized in the preparation of fatty acid esters, which serve as emulsifiers and defoaming agents atamanchemicals.com. These compounds are also employed as emulsifiers and dispersants in cosmetics atamanchemicals.com. Surfactants, or surface-active agents, are molecules that reduce the surface tension between two phases, facilitating the formation and stabilization of emulsions mdpi.comnih.gov.

Polyglycerol fatty acid esters (PGFEs), derived from the esterification of polyols like glycerol and polyglycerol (including this compound) with fatty acids, constitute an important group of nonionic surfactants used in various industries, including food, cosmetic, pharmaceutical, and chemical applications nih.govbibliotekanauki.pl. These emulsifiers are valued for their biodegradability and wide range of properties bibliotekanauki.pl.

Research on the effect of this compound esters, such as this compound monolaurate (DGML) and this compound monooleate (DGMO), on the viscoelasticity of heat-set whey protein emulsion gels has shown that these surfactants can influence the elastic modulus of the gels researchgate.net. The presence of these surfactants can lead to a decrease in modulus at low concentrations, followed by a recovery at higher concentrations, which is related to protein displacement from the oil droplet surface and potential depletion flocculation researchgate.net.

Studies also investigate the interfacial properties of this compound derivatives and their ability to adsorb at interfaces and influence micelle formation researchgate.netresearchgate.net. For example, research on mixtures of potassium dodecanoate (B1226587) and this compound derivatives with poly(oxyethylene) or poly(oxypropylene) chains explored their adsorption behavior at the air/water interface and aggregation properties in aqueous solution researchgate.net.

Sustainable Production and Environmental Implications of Diglycerol

Bio-based Feedstocks and Green Chemistry Principles in Diglycerol (B53887) Synthesis

The synthesis of this compound can significantly benefit from the utilization of bio-based feedstocks, aligning with the principles of green chemistry. Glycerol (B35011), the primary raw material for this compound synthesis, is increasingly available as a byproduct of the biodiesel industry, which utilizes renewable resources such as vegetable oils and animal fats. nih.gov This provides a readily available, bio-based source for this compound production, reducing reliance on petrochemical feedstocks. nih.govwur.nl

The shift towards bio-based feedstocks and the adoption of green chemistry principles in this compound synthesis contribute to a lower carbon footprint and a more sustainable chemical industry. qingmupharm.comupv.es

Process Optimization for Resource Efficiency and Reduced Environmental Footprint

Process optimization is crucial for enhancing the sustainability of this compound production by improving resource efficiency and reducing the environmental footprint. Optimization involves the systematic improvement of process parameters and workflows to achieve defined objectives, such as increased yield, lower costs, improved safety, and reduced energy consumption. vapourtec.com

In this compound synthesis, process optimization can lead to more efficient conversion of raw materials, minimizing waste and the use of expensive feedstocks. vapourtec.com Techniques such as continuous flow processing, the use of more efficient catalysts, and the integration of advanced control systems can improve reaction efficiency, reduce reaction times, and lower energy requirements. qingmupharm.compharmafeatures.com Implementing systems to recycle and recover reagents and solvents can also significantly cut down on the need for new raw materials and reduce waste. qingmupharm.com

Energy efficiency is a key aspect of process optimization. Traditional chemical synthesis processes can be energy-intensive, often relying on non-renewable sources. qingmupharm.com Transitioning to renewable energy sources such as solar, wind, and hydroelectric power, and implementing energy-efficient technologies within production facilities, such as advanced cooling systems and energy-saving lighting, can substantially reduce the carbon footprint. qingmupharm.com Reduced waste generation through optimized processes lowers the burden on waste treatment systems and cuts disposal costs. vapourtec.com

Biodegradability and Environmental Fate of this compound and its Derivatives

While specific detailed studies on the biodegradability of this compound itself were not extensively found in the search results, related compounds like glycerol and certain glycerol derivatives have been studied. Glycerol is generally considered readily biodegradable. The biodegradability of a substance depends on its chemical structure; for example, substances with linear alkyl chains tend to biodegrade more easily than those with branched chains. ctpa.org.uk Structures that can aid biodegradation include esters, oxygen (except when present as an ether), and unsubstituted linear alkyl chains, while halogens, chain branching, nitrogen, polycyclic residues, heterocyclic residues, and aliphatic ether bonds can hinder it. ctpa.org.uk

One this compound derivative, BIS-DIGLYCERYL POLYACYLADIPATE-2, is reported to be biodegradable under aerobic conditions and is considered relatively eco-friendly compared to more synthetic alternatives. atamanchemicals.com It is not persistent in the environment and is unlikely to accumulate in soil or water bodies, degrading into smaller, non-toxic molecules when exposed to natural environmental conditions. atamanchemicals.com

Assessing biodegradability often involves standard tests, such as those outlined by the OECD. nih.goveuropa.eu For example, a 28-day ready biodegradability test (OECD 301F) exposing a substance to activated sewage sludge microorganisms can determine if it is readily biodegradable based on oxygen consumption. europa.eu

Economic Viability and Life Cycle Assessment of Sustainable this compound Production

The economic viability and environmental sustainability of this compound production can be comprehensively evaluated through Life Cycle Assessment (LCA). LCA is a methodology that assesses the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal. lifecycleinitiative.orgggcplc.com A Life Cycle Sustainability Assessment (LCSA) extends this to include environmental, social, and economic impacts. lifecycleinitiative.org

For glycerol valorization routes, including those that could lead to this compound, LCA studies have identified key environmental hotspots. For instance, in the production of propanediols from glycerol, cooling water and steam consumption in distillation, as well as glycerol sourcing, were identified as critical environmental hotspots. researchgate.net The environmental performance can vary substantially with changes in glycerol sourcing and production methods. researchgate.net

The economic feasibility of converting crude glycerol into value-added products like this compound is a significant driver for sustainable production. nih.gov While chemical conversions can be faster and economically viable, environmental benefits often favor biochemical routes. nih.gov However, the sustainability of products depends on both economic output and chemical conversion efficiency. nih.gov Efforts to create more cost-effective production methods while maintaining performance are ongoing challenges and innovations in the field. atamanchemicals.com

Structure Activity Relationship Sar Studies in Diglycerol and Diacylglycerol Chemistry

Influence of Molecular Architecture on Chemical Reactivity of Diglycerol (B53887) Derivatives

The molecular architecture of this compound, characterized by two glycerol (B35011) units linked by an ether bond and possessing multiple hydroxyl groups, significantly influences its chemical reactivity and the properties of its derivatives. This compound is typically a mixture of isomers, primarily 1,1'-diglycerol (linked at the primary carbons) and 1,2-diglycerol (linked at a primary and a secondary carbon), along with smaller amounts of other oligomers. The presence of multiple hydroxyl functionalities allows for various chemical modifications, such as esterification, etherification, and acetal (B89532) formation, leading to a diverse range of derivatives.

The position and accessibility of the hydroxyl groups play a crucial role in determining reaction pathways and the resulting derivative structures. For instance, the primary hydroxyl groups are generally more reactive than the secondary hydroxyl groups. The ether linkage provides stability to the this compound backbone compared to compounds linked by easily hydrolyzable bonds. The specific arrangement of hydroxyl groups and the ether bond in different this compound isomers can lead to variations in reactivity and the types of derivatives formed. This compound derivatives, such as this compound monoethers, are utilized in various applications, including as surfactants ontosight.ai. The chemical structure of this compound monoether with 9-octadecen-1-ol, for example, features a this compound backbone etherified with oleic alcohol, influencing its solubility and thermal stability ontosight.ai.

Stereochemical Considerations and Functional Outcomes in this compound-Based Polymers and Materials

Stereochemistry, the spatial arrangement of atoms in a molecule, is a critical factor influencing the properties of polymers and materials derived from chiral monomers like glycerol, and consequently, this compound. Glycerol has a chiral center when substituted asymmetrically. When two glycerol units combine to form this compound, the resulting molecule can exist as different stereoisomers depending on the linkage points and the stereochemistry of the constituent glycerol units.

The stereochemical configuration of this compound monomers can impact the polymerization process, the resulting polymer architecture, and the macroscopic properties of the material. For example, the arrangement of stereocenters can affect polymer chain packing, crystallinity, thermal properties, and mechanical strength. In this compound-based polyurethanes, the specific isomer composition and stereochemistry of the this compound component can influence the crosslinking density and the flexibility or rigidity of the resulting polymer network lipidmaps.org. Understanding these stereochemical effects is essential for designing this compound-based polymers and materials with tailored functional outcomes.

Structure-Property Correlations in Advanced Material Applications (e.g., Electro-Rheological Fluids, Surfactants)

The unique molecular structure of this compound contributes to its utility in various advanced material applications, exhibiting clear structure-property correlations. The presence of multiple polar hydroxyl groups makes this compound hydrophilic, while modifications, such as esterification with fatty acids, can introduce hydrophobic character, leading to amphiphilic molecules like this compound esters. This amphiphilic nature is fundamental to their function as surfactants.

In surfactant applications, the balance between the hydrophilic this compound headgroup and the hydrophobic acyl chains determines their surface activity, emulsification properties, and micelle formation behavior fishersci.ca. The length and saturation of the fatty acyl chains can be tuned to achieve desired properties for specific applications, such as in detergents, cosmetics, or food products.

This compound and its derivatives also find application in electro-rheological (ER) fluids fishersci.comnih.govuni.lu. ER fluids are smart materials whose viscosity changes dramatically upon application of an electric field. The presence of polar molecules or particles within a non-conducting fluid is crucial for this effect. This compound's polar hydroxyl groups can contribute to the ER effect when incorporated into suitable fluid systems fishersci.comnih.govuni.lu. The molecular structure and polarity of this compound influence its interaction with the electric field and its ability to form structures that increase viscosity.

Biological Activity and Structural Determinants of Diacylglycerol (DAG)

Diacylglycerol (DAG), a lipid molecule consisting of a glycerol backbone esterified with two fatty acids, is a crucial second messenger in various cellular signaling pathways. Its biological activity is highly dependent on its specific molecular structure, particularly the composition and position of the fatty acyl chains.

Specificity of Diglyceride Analogs in Protein Kinase C Activation

One of the most well-established roles of DAG is the activation of Protein Kinase C (PKC) isoforms. DAG binds to the C1 domain of conventional and novel PKC isoforms, translocating them to the cell membrane and promoting their activation. The specificity of this activation is influenced by the structure of the diglyceride. Synthetic diglyceride analogs have been used to study the structural requirements for PKC activation nih.gov. Variations in the sn-1, sn-2, and sn-3 positions of the glycerol backbone, as well as the nature of the acyl chains, affect the binding affinity and activation potential of these analogs for different PKC isoforms. This highlights a clear structure-activity relationship in the interaction between diglycerides and PKC.

Role of Fatty Acyl Chain Composition in Diacylglycerol Functional Diversity and Protein Interactions

The fatty acyl chain composition of DAG is a primary determinant of its biological function and its interactions with various proteins, including PKC and other DAG-binding proteins like Munc13 uni.luuni.lu. The length and degree of saturation of the fatty acyl chains influence the physical properties of DAG, such as its membrane partitioning, lateral mobility within the lipid bilayer, and the shape it induces in the membrane.

Different cellular stimuli can lead to the production of DAG species with distinct fatty acyl chain compositions, contributing to the diversity of cellular responses. For example, DAGs with unsaturated fatty acids may behave differently in membranes compared to saturated DAGs. The specific fatty acyl chains can also directly influence the conformation of DAG and its binding affinity for the C1 domains of different proteins, leading to differential activation of downstream signaling pathways uni.luuni.lu. Studies have shown that the sn-1 and sn-2 acyl chain specificities of DAG-binding proteins contribute to the functional diversity of DAG signaling.

Structural Requirements for Diacylglycerol Lipase (B570770) Inhibitor Potency and Selectivity

Diacylglycerol lipases (DAGLs), particularly DAGLα and DAGLβ, are enzymes responsible for the hydrolysis of 2-arachidonoylglycerol (B1664049) (2-AG), an important endocannabinoid. Inhibiting DAGL activity can increase 2-AG levels, offering therapeutic potential for various conditions. SAR studies are crucial in developing potent and selective DAGL inhibitors.

Structural Differences and Metabolic Effects of Diacylglycerol vs. Triacylglycerol

Diacylglycerols (DAGs) and triacylglycerols (TAGs) are fundamental components of lipids, differing primarily in the number of fatty acid chains esterified to a glycerol backbone. These structural variations lead to significant differences in their physical properties and metabolic handling within biological systems.

Structurally, a triacylglycerol molecule consists of a glycerol molecule esterified with three fatty acid chains. sketchy.comnews-medical.net This configuration results in a highly non-polar and hydrophobic molecule, making TAG the primary form for energy storage in organisms. sketchy.comnews-medical.netcreative-proteomics.comnih.govnih.govslideshare.net

In contrast, a diacylglycerol molecule has a glycerol backbone esterified with only two fatty acid chains. news-medical.netidrblab.net This difference in structure makes DAG less hydrophobic than TAG. DAG can exist in different isomeric forms depending on the position of the fatty acids on the glycerol molecule, specifically the sn-1,2-, sn-1,3-, and sn-2,3-isomers. idrblab.netfrontiersin.orgresearchgate.net The position of the fatty acids, particularly the presence of the 1,3-isomer, has been noted to influence the metabolic characteristics of dietary DAG. researchgate.netcapes.gov.brcapes.gov.br

The metabolic fates of DAG and TAG diverge significantly due to their structural differences. Triacylglycerols primarily serve as an energy reserve, stored predominantly in adipose tissue. sketchy.comnews-medical.netcreative-proteomics.comnih.govnih.govslideshare.net When energy is required, TAGs are hydrolyzed by lipases to release glycerol and free fatty acids, which can then be utilized for ATP production through processes like beta-oxidation. sketchy.comslideshare.netlumenlearning.comnih.gov

Diacylglycerols, while also serving as intermediates in the synthesis of TAGs and phospholipids (B1166683), play crucial roles as signaling molecules within cells. nih.govslideshare.netfrontiersin.orgmdpi.comontosight.aifrontiersin.org DAGs are known to activate various proteins, most notably protein kinase C (PKC), thereby influencing a multitude of cellular processes including cell proliferation, differentiation, and apoptosis. news-medical.netfrontiersin.orgmdpi.comontosight.aijst.go.jpoup.comresearchgate.netfrontiersin.org The balance between DAG and phosphatidic acid (PA), which is produced by the phosphorylation of DAG by diacylglycerol kinase (DGK), is critical for regulating these signaling pathways. frontiersin.orgmdpi.comontosight.aijst.go.jpresearchgate.netmdpi.com

Research findings have highlighted the distinct metabolic effects of dietary DAG compared to TAG. Studies in both humans and experimental animals have shown that the consumption of DAG can lead to a lowering of plasma triacylglycerol levels, a decrease in postprandial hyperlipidemia, increased energy expenditure, and a reduction in diet-induced obesity when compared to the consumption of TAG with a similar fatty acid composition. researchgate.netcapes.gov.brcapes.gov.brdovepress.comnih.gov These differential effects are attributed to the structural differences between DAG and TAG, which influence their digestion, absorption, and subsequent metabolic processing. researchgate.netcapes.gov.brcapes.gov.br For instance, the reacylation of DAG back into TAG in intestinal cells appears to be slower compared to the process involving dietary TAG. capes.gov.brnih.gov Furthermore, DAG consumption has been associated with increased expression of mRNA for enzymes involved in beta-oxidation and uncoupling proteins, suggesting a role in promoting fatty acid breakdown and energy dissipation. capes.gov.brnih.gov The unique metabolic handling of DAG, particularly the 1,3-isomer, is considered a key factor contributing to its observed effects on lipid metabolism and body fat accumulation. researchgate.net

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Routes and Catalytic Systems for Enhanced Selectivity and Yield

The synthesis of diglycerol (B53887), a valuable bio-based chemical, is increasingly focused on developing sustainable and efficient processes. A primary route to this compound is the etherification of glycerol (B35011), a byproduct of biodiesel production. researchgate.nettandfonline.com Research is actively exploring novel synthetic pathways and catalytic systems to maximize the selectivity and yield of desired this compound isomers while minimizing the formation of higher oligomers and unwanted byproducts like acrolein. researchgate.net

Catalytic Systems: The choice of catalyst is critical in glycerol etherification. While homogeneous basic catalysts like sodium hydroxide (B78521) (NaOH) and potassium carbonate (K2CO3) show high activity, they are corrosive and difficult to separate from the product mixture. researchgate.netmdpi.com Consequently, the focus has shifted towards heterogeneous solid catalysts.

Heterogeneous Basic Catalysts: Alkaline-earth metal oxides (e.g., CaO), mixed-metal oxides (e.g., Ca-Mg-Al, Ca-La-Al), and alkali metals impregnated on mesoporous supports (like SBA-15 and MCM-41) have demonstrated significant potential. researchgate.netresearchgate.netmdpi.comdocumentsdelivered.com For instance, a Ca1.6La0.4Al0.6O3 mixed oxide catalyst achieved a glycerol conversion of 98% with a this compound selectivity of 53%. mdpi.com Similarly, lithium-modified montmorillonite (B579905) K-10 clay (Clay Li/MK-10) yielded high this compound selectivity (around 53%) at a glycerol conversion of about 98%. researchgate.net The basicity and textural properties of these catalysts are key factors influencing their performance. researchgate.net

Acidic Catalysts: While basic conditions are generally preferred to avoid the formation of acrolein, some acidic catalysts are being investigated. researchgate.net

Zeolites: Zeolites such as NaX, NaY, and NaBeta have been studied for their shape-selective properties in glycerol etherification. The addition of weakly acidic alkali metal-based inorganic salts (like NaHSO4 and KHSO4) as inhibitors can enhance the selectivity for this compound and triglycerol by moderating catalyst activity. researchgate.net

Palladium-Based Catalysts: For specific transformations like the reductive alkylation of this compound with aldehydes, a palladium on carbon (Pd/C) catalyst in the presence of a Brønsted acid co-catalyst has been used to obtain 1-O-alkyl this compound ethers with high yield and selectivity. rsc.org For selective oxidation, a palladium/neocuproine complex has been effective. rsc.org

Novel Synthetic Methods: Beyond traditional batch reactors, new methodologies are being developed to improve reaction efficiency and sustainability.

Mechanochemistry: A multistep mechanochemical route using ball milling has been developed to synthesize diacylglycerol (DAG) derivatives starting from glycidol. This solvent-free approach complements traditional methods that rely on organic solvents. beilstein-journals.org